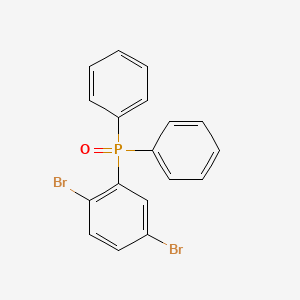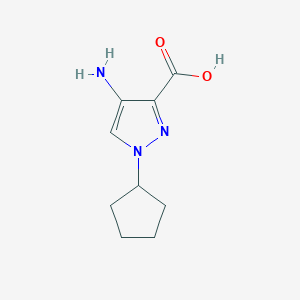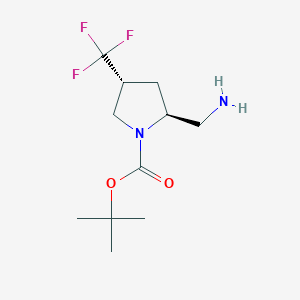
(2,5-Dibromophenyl)diphenylphosphineoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dibromophenyl)diphenylphosphineoxide is an organophosphorus compound with the chemical formula C18H13Br2OP. It is a white crystalline solid that is soluble in nonpolar organic solvents. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromophenyl)diphenylphosphineoxide can be achieved through several methods. One efficient route involves the coupling reaction of diphenylphosphine and 2,5-dibromoiodobenzene, catalyzed by palladium complexes. The reaction proceeds as follows :
C6H4Br2I+HPPh2+Et3N→Ph2P(C6H4Br2)+[Et3NH]I
In this reaction, triethylamine (Et_3N) acts as a base, and the palladium complex serves as a catalyst. The product, this compound, is obtained as a white crystalline solid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar coupling reactions. The use of palladium catalysts and efficient reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dibromophenyl)diphenylphosphineoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H_2O_2) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH_4) for reduction reactions.
Substitution reagents: Such as Grignard reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines .
Aplicaciones Científicas De Investigación
(2,5-Dibromophenyl)diphenylphosphineoxide has several scientific research applications, including:
Chemistry: Used as a precursor to other phosphine ligands and in the synthesis of complex organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,5-Dibromophenyl)diphenylphosphineoxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal complexes, making it useful in catalysis and other chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromophenyl)diphenylphosphine: Similar in structure but with only one bromine atom.
(2,4-Dibromophenyl)diphenylphosphineoxide: Similar but with bromine atoms at different positions on the phenyl ring.
Uniqueness
(2,5-Dibromophenyl)diphenylphosphineoxide is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and applications. The presence of two bromine atoms at the 2 and 5 positions provides distinct chemical properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H13Br2OP |
|---|---|
Peso molecular |
436.1 g/mol |
Nombre IUPAC |
1,4-dibromo-2-diphenylphosphorylbenzene |
InChI |
InChI=1S/C18H13Br2OP/c19-14-11-12-17(20)18(13-14)22(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H |
Clave InChI |
HCWMKUFIKIQADR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)






![5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15241013.png)
![3-[(2-Iodocyclohexyl)oxy]oxetane](/img/structure/B15241018.png)
![5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241022.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B15241024.png)

